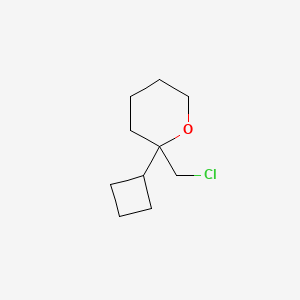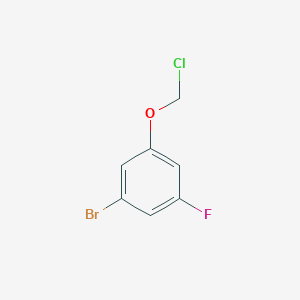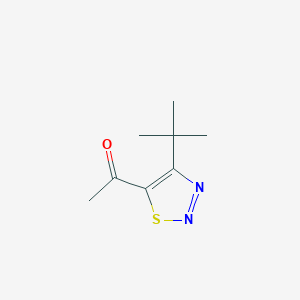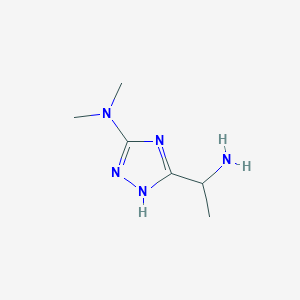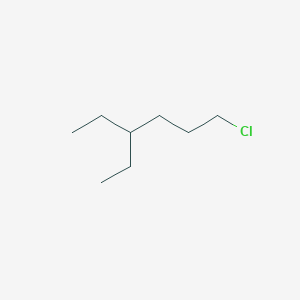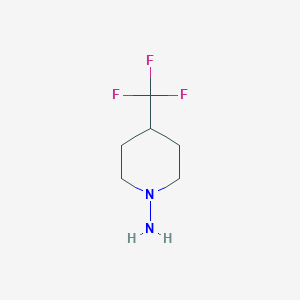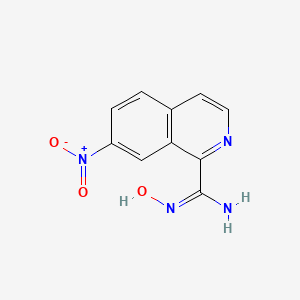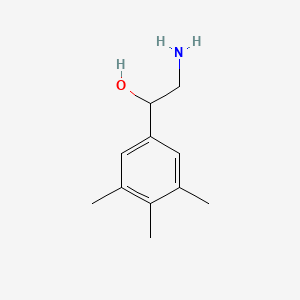
2-Amino-1-(3,4,5-trimethylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(3,4,5-trimethylphenyl)ethanol is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a phenyl ring substituted with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3,4,5-trimethylphenyl)ethanol typically involves the reaction of 3,4,5-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired amino alcohol. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-Amino-1-(3,4,5-trimethylphenyl)ketone.
Reduction: Formation of N-methyl or N,N-dimethyl derivatives.
Substitution: Formation of halogenated derivatives such as 2-Amino-1-(3,4,5-trihalophenyl)ethanol.
科学研究应用
2-Amino-1-(3,4,5-trimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用机制
The mechanism of action of 2-Amino-1-(3,4,5-trimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate biological pathways, leading to various physiological effects.
相似化合物的比较
2-Aminoethanol: Contains a similar amino and hydroxyl functional group but lacks the aromatic ring and methyl substitutions.
2-Amino-1-(3,4-dimethylphenyl)ethanol: Similar structure but with one less methyl group on the aromatic ring.
2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol: Contains methoxy groups instead of methyl groups on the aromatic ring.
Uniqueness: 2-Amino-1-(3,4,5-trimethylphenyl)ethanol is unique due to the specific arrangement of methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and pharmacological properties compared to its analogs.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
2-amino-1-(3,4,5-trimethylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-7-4-10(11(13)6-12)5-8(2)9(7)3/h4-5,11,13H,6,12H2,1-3H3 |
InChI 键 |
KZIXQZHGPYWCSP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


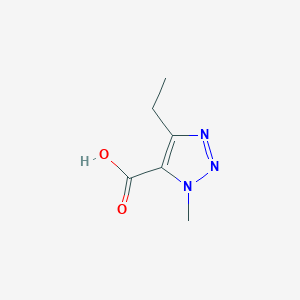
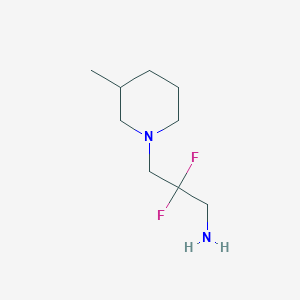
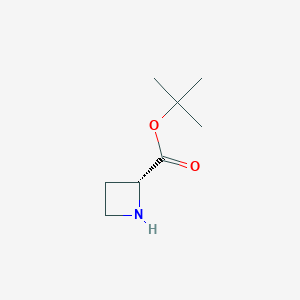
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
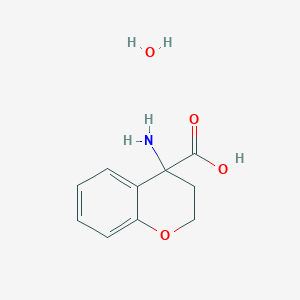
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
